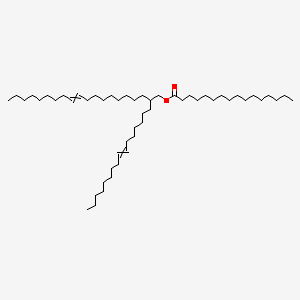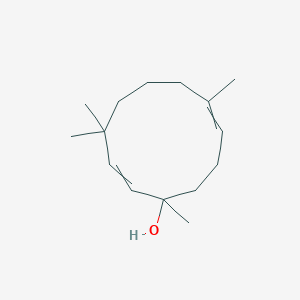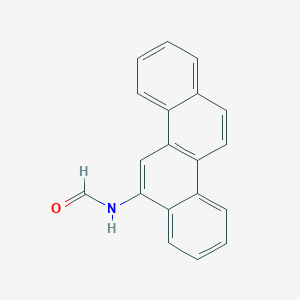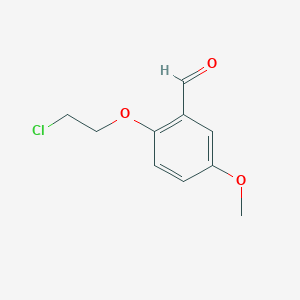
6-Oxooctadeca-7,9-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxooctadeca-7,9-dienedioic acid is a dicarboxylic acid with a unique structure characterized by the presence of two conjugated double bonds and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Oxooctadeca-7,9-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a palladium-catalyzed decarboxylative coupling reaction to form the desired product . The reaction conditions typically involve the use of palladium catalysts, such as XPhos-G2, and bases like cesium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Heck-decarboxylate coupling reaction makes it suitable for industrial applications, allowing for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxooctadeca-7,9-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The presence of double bonds and a keto group makes it susceptible to oxidation reactions.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Aplicaciones Científicas De Investigación
6-Oxooctadeca-7,9-dienedioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-oxooctadeca-7,9-dienedioic acid involves its interaction with specific molecular targets. For example, it has been shown to act as an acetyl-CoA carboxylase inhibitor, which plays a role in fatty acid metabolism . The compound binds to the enzyme and inhibits its activity, leading to reduced fatty acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another dicarboxylic acid with similar structural features and biological activities.
(5Z,9Z)-Tetradeca-5,9-dienedioic acid: A related compound used in the synthesis of hybrid molecules with anticancer properties.
Uniqueness
6-Oxooctadeca-7,9-dienedioic acid is unique due to its specific arrangement of double bonds and the presence of a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo directed Heck-decarboxylate coupling reactions makes it a valuable building block in organic synthesis .
Propiedades
Número CAS |
114460-42-3 |
|---|---|
Fórmula molecular |
C18H28O5 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
6-oxooctadeca-7,9-dienedioic acid |
InChI |
InChI=1S/C18H28O5/c19-16(13-10-11-15-18(22)23)12-8-6-4-2-1-3-5-7-9-14-17(20)21/h4,6,8,12H,1-3,5,7,9-11,13-15H2,(H,20,21)(H,22,23) |
Clave InChI |
OQIQBYKMKFARLM-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC=CC=CC(=O)CCCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


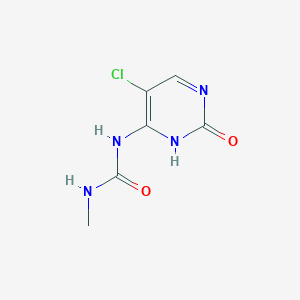

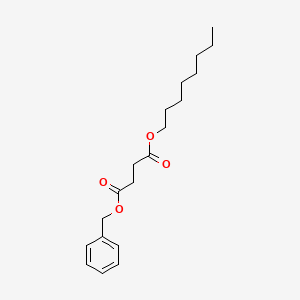
![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

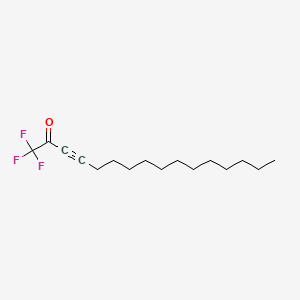
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)

